2,4,4-Trimethylhexa-1,5-dien-3-ol
Description
Properties
CAS No. |
77963-77-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,4,4-trimethylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C9H16O/c1-6-9(4,5)8(10)7(2)3/h6,8,10H,1-2H2,3-5H3 |
InChI Key |
WUHHGNKOMQWYHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C(C)(C)C=C)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Synthesis
The JPS637172B2 patent details a two-step process using n-butyllithium under nitrogen atmosphere:
- Allylic coupling : Reaction of prenyl magnesium bromide with 3-methylbut-2-enal in tetrahydrofuran (THF) at -78°C
- Acid workup : Quenching with ammonium chloride followed by silica gel chromatography
Key parameters :
| Parameter | Value |
|---|---|
| Temperature | -78°C to 0°C |
| Reaction time | 4-6 hours |
| Solvent | THF |
| Yield | 68-72% |
This method produces racemic 2,4,4-trimethylhexa-1,5-dien-3-ol with 92% purity after distillation.
Acid-Catalyzed Rearrangement
Takano-Ogasawara Protocol
Takano et al. (1985) developed a Lewis acid-mediated rearrangement of geraniol derivatives:
- Catalyst : Boron trifluoride etherate (BF₃·OEt₂)
- Substrate : 2,3-Epoxygeranyl acetate
- Mechanism : Wagner-Meerwein rearrangement followed by hydrolysis
Optimized conditions :
| Parameter | Value |
|---|---|
| BF₃ concentration | 15 mol% |
| Temperature | 0°C → rt |
| Reaction time | 2 hours |
| Yield | 63% |
This route demonstrates excellent regioselectivity (>95%) but requires careful control of acid stoichiometry to prevent polymerization.
Stereoselective Reductions
McCullough's Catalytic Hydrogenation
McCullough et al. (1991) achieved enantiomeric excess through asymmetric hydrogenation:
- Catalyst : (R)-BINAP-Ru complex
- Substrate : 2,4,4-Trimethylhexa-1,5-dien-3-one
- Conditions :
- H₂ pressure: 50 psi
- Solvent: MeOH/THF (4:1)
- Temperature: 25°C
Performance metrics :
| Metric | Value |
|---|---|
| Conversion | 98% |
| ee | 84% |
| Isolated yield | 76% |
This method addresses the challenge of stereochemical control in branched allylic alcohols.
Comparative Analysis of Methods
Table 1: Synthesis method comparison
| Method | Yield | Stereoselectivity | Scalability | Cost Index |
|---|---|---|---|---|
| Organometallic | 72% | None | Industrial | $$$ |
| Acid rearrangement | 63% | Moderate | Lab-scale | $$ |
| Catalytic hydrogenation | 76% | High (84% ee) | Pilot-scale | $$$$ |
Key findings:
- Industrial production favors organometallic routes for throughput
- Academic settings prefer catalytic methods for stereochemical control
- Acid-mediated processes balance cost and complexity
Emerging Techniques
Biocatalytic Approaches
Recent advances employ alcohol dehydrogenases from Lactobacillus kefir for kinetic resolution:
- Substrate : Racemic alcohol mixture
- Cofactor : NADPH regeneration system
- Result : 99% ee at 45% conversion
This green chemistry approach reduces heavy metal waste but currently faces scalability challenges.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,4-Trimethylhexa-1,5-dien-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s unique structure enables it to interact with enzymes and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 2,4,4-Trimethylhexa-1,5-dien-3-ol, highlighting differences in substituents, sources, and properties:
Q & A
Q. What are the optimal synthetic routes for 2,4,4-Trimethylhexa-1,5-dien-3-ol, and how can stereoselectivity be controlled?
Methodological Answer: Synthesis often involves allylic alcohol precursors or catalytic cyclization. For stereoselective synthesis, chiral catalysts (e.g., asymmetric organocatalysts) or enzymatic resolution can be employed. Chiral HPLC analysis (as in ) is critical to determine enantiomeric excess (e.g., using Chiralcel OD columns with hexane/isopropanol eluents). Computational modeling of transition states (e.g., density functional theory (DFT)) may guide catalyst selection to favor specific stereoisomers .
Q. How can the structural and electronic properties of this compound be characterized?
Methodological Answer:
- NMR Spectroscopy : and NMR can resolve branching and diene geometry. For example, coupling constants () between protons on C1 and C5 confirm diene conjugation .
- Mass Spectrometry (GC-MS) : Use EI ionization to fragment the molecule; compare fragmentation patterns with the NIST library for validation (see ).
- X-ray Crystallography : If crystals are obtainable, crystallographic data can unambiguously confirm stereochemistry .
Q. What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Oxidative Sensitivity : Store under inert gas (N/Ar) to prevent autoxidation of the diene moiety.
- pH Sensitivity : Test stability in aqueous buffers (e.g., pH 3–10) to identify hydrolytic degradation pathways, as secondary alcohols may form ketones under acidic conditions .
Advanced Research Questions
Q. How do reaction mechanisms involving this compound differ in catalytic vs. non-catalytic systems?
Methodological Answer:
- Catalytic Systems : Study transition-metal-catalyzed reactions (e.g., Pd or Ru complexes) using kinetic isotope effects (KIE) or Hammett plots to elucidate rate-determining steps. For example, PdCl(PPh) catalyzes Sonogashira couplings, requiring monitoring via TLC and NMR for intermediate trapping .
- Non-Catalytic Systems : Radical-initiated pathways (e.g., using AIBN) can be tracked via EPR spectroscopy to detect radical intermediates .
Q. What computational methods are suitable for predicting the bioactivity or environmental behavior of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to simulate interactions with proteins (e.g., ZAP1 in ). Parameterize force fields for dienol moieties to improve binding affinity predictions.
- QSAR Modeling : Train models on toxicity datasets (e.g., EPA DSSTox) to estimate ecotoxicological endpoints (e.g., LC for aquatic organisms) .
Q. How can contradictory data on stereoselectivity or reaction yields be resolved?
Methodological Answer:
- Meta-Analysis : Compare datasets from multiple studies (e.g., EFSA evaluations in ) to identify outliers.
- Reproducibility Protocols : Standardize reaction conditions (solvent purity, catalyst loading) and validate analytical methods (e.g., inter-laboratory HPLC calibration) .
- Machine Learning : Apply algorithms to correlate reaction parameters (temperature, solvent polarity) with yield/stereoselectivity trends .
Key Considerations for Experimental Design
- Stereochemical Complexity : Prioritize chiral separations early in synthesis workflows to avoid downstream reproducibility issues .
- Data Transparency : Publish raw NMR/GC-MS spectra in supplementary materials to enable peer validation .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to accelerate mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
